6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro-

Mutagenicity Salmonella/microsome assay Structure-activity relationship

6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- (CAS 109143-17-1), also referred to as 6-[bis(2-chloroethyl)amino]-2-nitrobenzofuran, is a synthetic small molecule (MW 303.14 g/mol, formula C₁₂H₁₂Cl₂N₂O₃) belonging to the nitroarenofuran class of DNA-reactive agents. It features a benzofuran core with a nitro group at the 2-position and a bifunctional nitrogen mustard (bis(2-chloroethyl)amino) substituent specifically at the 6-position of the homocycle.

Molecular Formula C12H12Cl2N2O3
Molecular Weight 303.14 g/mol
CAS No. 109143-17-1
Cat. No. B010229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro-
CAS109143-17-1
Synonyms6-(BIS(2-CHLOROETHYL)AMINO)-2-NITROBENZOFURAN
Molecular FormulaC12H12Cl2N2O3
Molecular Weight303.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N(CCCl)CCCl)OC(=C2)[N+](=O)[O-]
InChIInChI=1S/C12H12Cl2N2O3/c13-3-5-15(6-4-14)10-2-1-9-7-12(16(17)18)19-11(9)8-10/h1-2,7-8H,3-6H2
InChIKeyNMKYRFZKXFBXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- (CAS 109143-17-1): A Position-Specific Nitrogen Mustard for Genotoxicity Research


6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- (CAS 109143-17-1), also referred to as 6-[bis(2-chloroethyl)amino]-2-nitrobenzofuran, is a synthetic small molecule (MW 303.14 g/mol, formula C₁₂H₁₂Cl₂N₂O₃) belonging to the nitroarenofuran class of DNA-reactive agents [1]. It features a benzofuran core with a nitro group at the 2-position and a bifunctional nitrogen mustard (bis(2-chloroethyl)amino) substituent specifically at the 6-position of the homocycle. Its design integrates a nitroaromatic bioreductive trigger with a DNA-alkylating warhead, a dual functionality that has been systematically explored in structure-activity relationship (SAR) studies for genotoxicity and mutagenesis research. Commercially available from specialty chemical suppliers, it is supplied exclusively for non-human research applications .

Why Positional Isomer Substitution Fails for 6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- in Genotoxicity Studies


Within the dichloroethylamino 2-nitrobenzofuran series, the position of the nitrogen mustard substituent on the homocycle is not a trivial structural variation—it fundamentally determines whether the compound acts as a mutagen, a direct toxin, or an inactive species under identical assay conditions [1]. Castelain et al. (1992) demonstrated that the 6-isomer (CAS 109143-17-1) exhibits a distinct mutagenic profile compared to its 5-isomer analog (CAS 109143-16-0), which is predominantly toxic rather than mutagenic in the standard Salmonella/microsome assay (strain TA100) without metabolic activation. Furthermore, the differential dependence on bacterial nitroreductase for activation—where the 6-isomer remains a strong mutagen in the NR-deficient strain TA100NR while methoxy-bearing isomers lose activity entirely—illustrates that generic procurement of any 'nitrobenzofuran mustard' cannot guarantee biological equivalence. Selection of the specific 6-positional isomer is therefore critical for experiments investigating nitroreductase-mediated genotoxicity or structure-activity relationships within this compound class.

Quantitative Differentiation of 6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- (CAS 109143-17-1) Against Comparator Compounds


Mutagenic vs. Toxic Phenotype: 6-Isomer Distinguished from 5-Isomer in Salmonella TA100 Without S9 Activation

In the Salmonella typhimurium strain TA100 without exogenous metabolic activation (S9 mix), 6-[bis(2-chloroethyl)amino]-2-nitrobenzofuran (Compound 6) is classified as mutagenic, whereas its positional isomer 5-[bis(2-chloroethyl)amino]-2-nitrobenzofuran (Compound 3, CAS 109143-16-0) is classified as toxic [1]. This qualitative divergence—mutagenicity vs. direct cellular toxicity—establishes the 6-position substitution as the minimum structural requirement for eliciting a detectable mutagenic response in the TA100 strain under these specific assay conditions. The comparison is made within a single study design, with all five nitrobenzofuran derivatives tested concurrently against the same bacterial strain and protocol.

Mutagenicity Salmonella/microsome assay Structure-activity relationship

Nitroreductase-Independent Mutagenic Activity: 6-Isomer Retains Potency in TA100NR Deficient Strain Unlike Methoxy-Substituted Analogs

In the nitroreductase-deficient strain S. typhimurium TA100NR, 6-[bis(2-chloroethyl)amino]-2-nitrobenzofuran (Compound 6) is characterized as a strong mutagen, whereas two methoxy-bearing analogs—4-[bis(2-chloroethyl)amino]-7-methoxy-2-nitrobenzofuran (Compound 2) and 7-[bis(2-chloroethyl)amino]-4-methoxy-2-nitrobenzofuran (Compound 5)—yield negative results [1]. This indicates that the mutagenic activation of the 6-isomer does not critically depend on the classical bacterial nitroreductase pathway, distinguishing it from methoxy-substituted congeners whose activity is fully abrogated in the NR-deficient background.

Nitroreductase Bioreductive activation Nitroreductase-deficient strains

Differential Exogenous Metabolic Activation Response: 6-Isomer Shows Enhanced Mutagenicity After S9 Treatment

After exogenous metabolic activation by rat liver S9 mix, 6-[bis(2-chloroethyl)amino]-2-nitrobenzofuran (Compound 6) belongs to the group of compounds that are described as 'highly mutagenic in both Salmonella strains' (TA100 and TA100NR) [1]. This contrasts with its behavior without S9 where classification is limited to 'mutagenic' rather than 'highly mutagenic.' The S9-dependent enhancement suggests the formation of additional promutagenic metabolites, a property shared with other nitroarenofurans but particularly relevant for the 6-isomer because it already demonstrates intrinsic (direct) mutagenic activity, placing it at a unique intersection of direct and indirect genotoxic mechanisms within the series.

Metabolic activation S9 mix Promutagen

Physicochemical Profile: Lipophilicity (LogP 4.15) and Structural Parameters Support Membrane Permeability in Cellular Assays

The target compound 6-[bis(2-chloroethyl)amino]-2-nitrobenzofuran has a calculated partition coefficient (LogP) of 4.15, a topological polar surface area (PSA) of 62.2 Ų, and a density of 1.43 g/cm³ at standard conditions . While directly comparable measured LogP values for all positional isomers are not consolidated in a single source, the calculated LogP of 4.15 places the compound in a lipophilicity range consistent with passive membrane diffusion. This physicochemical profile is relevant because the n-octanol/water partition coefficient (log P) has been identified as an important descriptor for genotoxic potency of nitroarenofurans in bacterial systems [1], and the compound's physicochemical properties provide predictable handling characteristics for in vitro assay preparation.

Lipophilicity Physicochemical properties LogP

Synthetic Accessibility and Precursor Differentiation: 6-Isomer Derives from Defined Intermediates in a Six-Step Route

The synthetic route to 6-dichloroethylamino-2-nitro-benzofuran proceeds in six steps from the corresponding acetyl-2-nitro-benzofuran precursor, via intermediate formation of the acetamide and the corresponding amine [1]. This synthetic pathway was reported alongside the 5-, 7-, and 4-substituted analogs, with the specific 6-amino-2-nitrobenzofuran intermediate (CAS 109143-01-3) serving as the immediate precursor for nitrogen mustard installation. Notably, the intermediate 6-amino-2-nitrobenzofurans themselves exhibit 'good—and sometimes even excellent—antibacterial properties,' whereas their dichloroethylamine derivatives (including the target compound) are devoid of antibacterial activity but display marked protozoocidal activities [1]. This functional switch upon mustard installation is a distinguishing feature relevant to researchers using the amino-precursor as a negative control or comparator.

Chemical synthesis Synthetic route Precursor differentiation

Non-Intercalative DNA Interaction Profile: Distinction from Planar DNA-Intercalating Nitroarenofurans

The 2-nitrobenzofuran scaffold bearing a nitrogen mustard group is classified as a DNA minor groove alkylating agent rather than a DNA intercalator, based on the broader mechanistic understanding of nitrogen mustard-containing compounds and the structural characteristics of the nitroarenofuran class [1]. While certain polycondensed nitroarenofurans (e.g., naphthofurans like R7000) have been shown to form covalent DNA adducts via nitroreduction-dependent pathways, the presence of the bis(2-chloroethyl)amino group in the 6-position introduces a bifunctional alkylating mechanism that targets the N7 position of guanine, forming DNA interstrand cross-links—a mechanism fundamentally distinct from intercalation. This is supported by the well-established mechanism of nitrogen mustards as alkylating agents that do not require intercalation for DNA binding.

DNA binding mode DNA intercalation Alkylating agent

Optimal Scientific Application Scenarios for 6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- (CAS 109143-17-1)


Structure-Activity Relationship (SAR) Studies of Position-Specific Mutagenicity in Nitroarenofurans

The 6-isomer serves as a critical SAR probe for investigating how the position of the nitrogen mustard substituent on the benzofuran homocycle modulates mutagenic activity. As demonstrated by Castelain et al. (1992), the 6-position yields a distinct mutagenic phenotype compared to the 5-position isomer (toxic), enabling systematic mapping of positional effects on genotoxicity. Researchers can use the 6-isomer alongside the 5-isomer (CAS 109143-16-0) and the 4- and 7-substituted analogs to establish comprehensive position-activity relationships in Salmonella mutagenicity assays, with the 6-isomer providing the interpretable mutagenic signal essential for quantitative SAR modeling [1].

Nitroreductase-Dependence Profiling in Bioreductive Drug Activation Research

The retention of strong mutagenic activity by the 6-isomer in the nitroreductase-deficient strain TA100NR—in contrast to the complete loss of activity observed for methoxy-substituted benzofuran mustards (Compounds 2 and 5)—positions this compound as a valuable tool for dissecting nitroreductase-dependent vs. nitroreductase-independent activation pathways. This property is directly relevant to research on bioreductive prodrug strategies, hypoxia-selective cytotoxin design, and the role of bacterial vs. mammalian nitroreductases in genotoxicant activation [1]. The compound's dual activation capability (direct plus S9-enhanced) further supports its use in comparative metabolism studies.

Matched-Pair Experimental Designs Using Amino-Precursor and Mustard Derivative Controls

The established six-step synthetic route from acetyl-2-nitrobenzofuran precursors, with the 6-amino-2-nitrobenzofuran intermediate (CAS 109143-01-3) as the direct precursor, enables researchers to procure both the amino compound (antibacterial) and the mustard derivative (protozoocidal, non-antibacterial) as a matched pair. This functional dichotomy—where nitrogen mustard installation abolishes antibacterial activity while conferring protozoocidal and DNA-alkylating properties—provides an experimentally tractable system for controlled mechanistic studies requiring a non-alkylating negative control that is structurally identical except for the bis(2-chloroethyl)amino modification [3].

Genotoxicity Screening Panels for Heterocyclic DNA-Reactive Compounds

The 6-isomer's well-defined mutagenic activity in the standard Salmonella/microsome assay (TA100, with and without S9 activation) and in the nitroreductase-deficient TA100NR strain makes it suitable as a reference compound in genotoxicity screening panels for heterocyclic DNA-reactive agents. Its activity profile—mutagenic without S9, highly mutagenic with S9, and strong mutagen in NR-deficient strains—provides a multi-condition benchmark against which novel nitroheterocyclic compounds can be compared within the Salmonella mutagenicity testing framework [1][2].

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